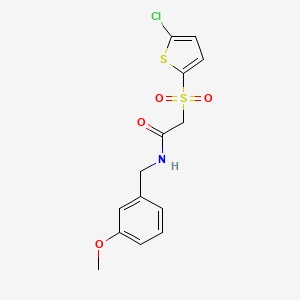
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide, also known as TCS 2312, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. TCS 2312 has shown promising results in preclinical studies, and its mechanism of action suggests that it may have therapeutic applications in a range of conditions, including pain, inflammation, and anxiety.
Mecanismo De Acción
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 is a selective inhibitor of FAAH, which is an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and are involved in a range of physiological processes, including pain, inflammation, and anxiety. FAAH breaks down endocannabinoids, which reduces their activity in the body. By inhibiting FAAH, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to have a range of biochemical and physiological effects in preclinical models. By inhibiting FAAH, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 increases the levels of endocannabinoids in the body, which can modulate a range of physiological processes. Endocannabinoids are involved in pain signaling, inflammation, and anxiety, and 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to have therapeutic effects in models of these conditions. 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has several advantages for lab experiments, including its selectivity for FAAH and its ability to modulate endocannabinoid signaling. 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has also been shown to have good bioavailability and pharmacokinetics in preclinical models. However, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has some limitations, including its relatively low potency compared to other FAAH inhibitors and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. One area of research is to further explore the therapeutic potential of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 in preclinical models of pain, inflammation, and anxiety. Another area of research is to optimize the synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 to improve its yield and purity. Additionally, future research could focus on developing more potent and selective FAAH inhibitors based on the structure of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 in humans.
Métodos De Síntesis
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 involves several steps, starting with the preparation of the intermediate compound 2-((5-chlorothiophen-2-yl)sulfonyl)acetamide. This intermediate is then reacted with 3-methoxybenzylamine to yield the final product, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been optimized to improve the yield and purity of the compound, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been extensively studied in preclinical models, where it has shown promising results in a range of conditions. In animal models of pain, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce pain sensitivity and improve the efficacy of opioids. In models of inflammation, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce inflammation and improve tissue damage. In models of anxiety, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce anxiety-like behavior.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-3-10(7-11)8-16-13(17)9-22(18,19)14-6-5-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDPVUWKYLPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)
![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)







![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)
